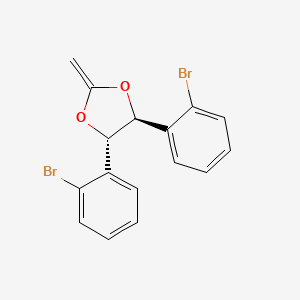
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- is a chiral compound with significant importance in organic synthesis. It is characterized by its unique structure, which includes two bromophenyl groups and a methylene group attached to a dioxolane ring. This compound is often used in various chemical reactions due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- typically involves the reaction of 2-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The methylene group is introduced through a Wittig reaction, where a phosphonium ylide reacts with the aldehyde group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. It can also participate in redox reactions, where it undergoes oxidation or reduction to form different products. The pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4R,5R)-: The enantiomer of the compound with similar chemical properties but different stereochemistry.
1,3-Dioxolane, 4,5-bis(2-chlorophenyl)-2-methylene-: A similar compound with chlorine atoms instead of bromine.
1,3-Dioxolane, 4,5-bis(2-fluorophenyl)-2-methylene-: A similar compound with fluorine atoms instead of bromine.
Uniqueness
1,3-Dioxolane, 4,5-bis(2-bromophenyl)-2-methylene-, (4S,5S)- is unique due to its specific stereochemistry and the presence of bromine atoms, which make it highly reactive in substitution reactions. Its chiral nature also makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.
Propriétés
Numéro CAS |
191283-27-9 |
|---|---|
Formule moléculaire |
C16H12Br2O2 |
Poids moléculaire |
396.07 g/mol |
Nom IUPAC |
(4S,5S)-4,5-bis(2-bromophenyl)-2-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C16H12Br2O2/c1-10-19-15(11-6-2-4-8-13(11)17)16(20-10)12-7-3-5-9-14(12)18/h2-9,15-16H,1H2/t15-,16-/m0/s1 |
Clé InChI |
QZSRZQVFSBBLRH-HOTGVXAUSA-N |
SMILES isomérique |
C=C1O[C@H]([C@@H](O1)C2=CC=CC=C2Br)C3=CC=CC=C3Br |
SMILES canonique |
C=C1OC(C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
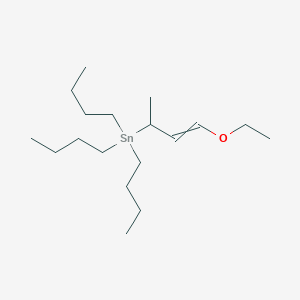
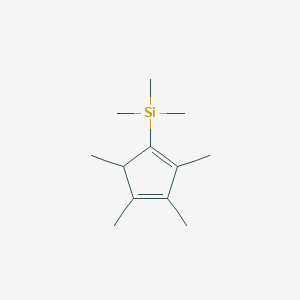
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)
![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
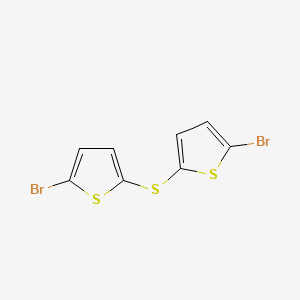
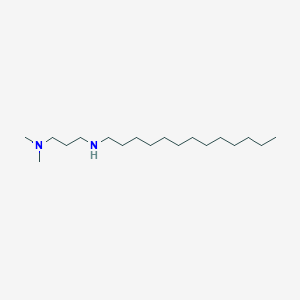
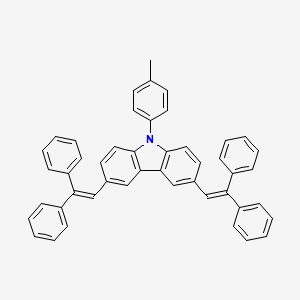
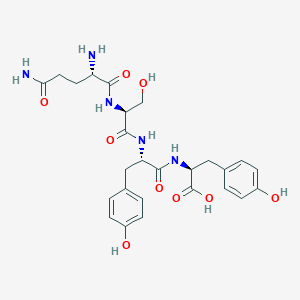
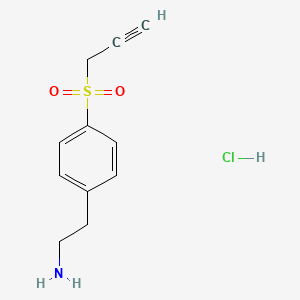
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
